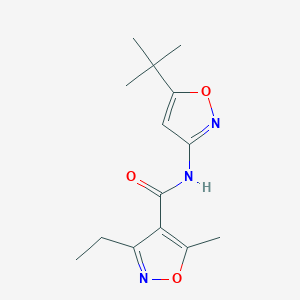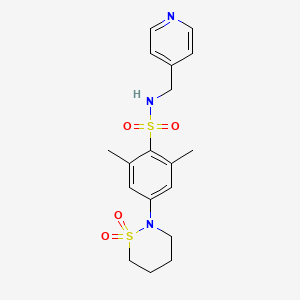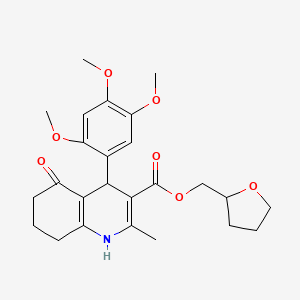
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act as a modulator of protein-protein interactions. N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to specific sites on proteins, altering their conformation and activity. This modulation of protein activity can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by modulating specific protein-protein interactions. In diabetes research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively modulate specific protein-protein interactions, allowing for the study of specific biological processes. However, one limitation of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potential for off-target effects, as it may bind to unintended proteins and alter their activity.
Orientations Futures
There are several future directions for the study of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide analogs for use as drug candidates. Another direction is the exploration of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide's potential in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential for use in various fields.
Méthodes De Synthèse
The synthesis of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-phenylglycine with benzylamine and phenylsulfonyl chloride in the presence of a base catalyst. This process produces N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be further purified through recrystallization.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19(21-13-7-3-8-14-21)24-23(26)18-25(17-20-11-5-2-6-12-20)29(27,28)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVUKHEFHNVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)


![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
![10-bromo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5155798.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)

![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)
![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)